![molecular formula C11H14O3 B14169462 Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione CAS No. 23971-77-9](/img/structure/B14169462.png)
Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione is a complex organic compound with a unique bicyclic structure. This compound is part of the naphthofuran family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione typically involves multi-step organic reactions. One common method includes the hydroboration of specific naphthofuran derivatives, which results in the formation of two isomers in a specific ratio . Another approach involves the photochemical synthesis of naphthofuran derivatives from substituted benzofurans .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration reactions under controlled conditions to ensure high yield and purity. The use of advanced photochemical reactors can also facilitate the efficient production of naphthofuran derivatives.
Chemical Reactions Analysis
Types of Reactions
Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce fully saturated hydrocarbons.
Scientific Research Applications
Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione include:
- 2H-Naphtho[1,8-bc]furan-2-one
- 6-bromo-2H-naphtho[1,8-bc]furan-2-one
- 2-phenyl-naphtho[1,8-bc]furan-5-one
Uniqueness
What sets this compound apart from these similar compounds is its unique octahydro structure, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
23971-77-9 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-oxatricyclo[6.3.1.04,12]dodecane-3,9-dione |
InChI |
InChI=1S/C11H14O3/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(13)14-9/h6-7,9-10H,1-5H2 |
InChI Key |
JPDYOSKSJPKBHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C1)C(=O)OC3CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14169383.png)
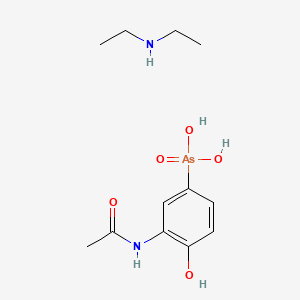
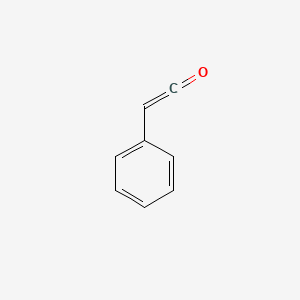
![9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14169405.png)
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169411.png)
![N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14169415.png)

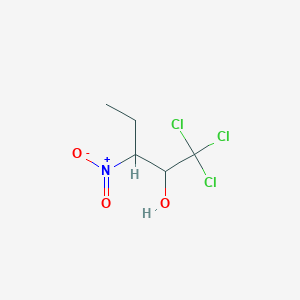
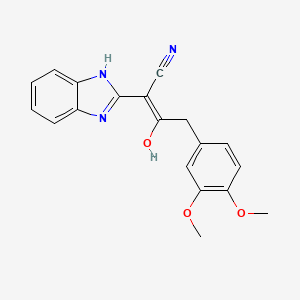
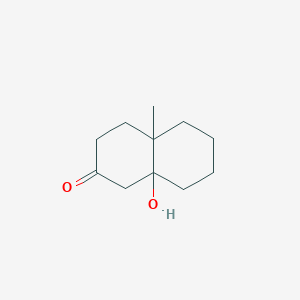
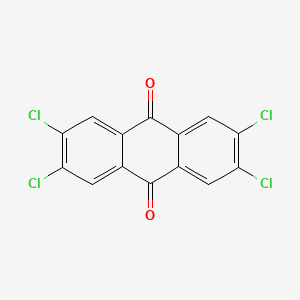
![10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B14169449.png)
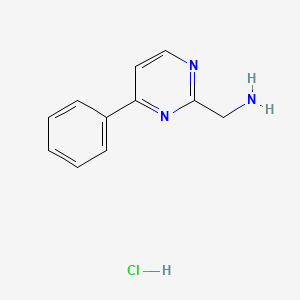
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)
